4-Methoxyisobenzofuran-1(3H)-one
Overview
Description
4-Methoxyisobenzofuran-1(3H)-one is a naturally occurring organic compound with the molecular formula C9H8O3 . It has a molecular weight of 164.16 . It is also known as 2H-1-Benzopyran-2-one, 3,4-dihydro-4-methoxy.
Synthesis Analysis
Benzofuran compounds, including 4-Methoxyisobenzofuran-1(3H)-one, can be synthesized via condensation, aromatization, and acetylation reactions . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The InChI code for 4-Methoxyisobenzofuran-1(3H)-one is 1S/C9H8O3/c1-11-8-4-2-3-6-7 (8)5-12-9 (6)10/h2-4H,5H2,1H3 . The SMILES structure is O=C1OCC2=C1C=CC=C2OC .Physical And Chemical Properties Analysis
4-Methoxyisobenzofuran-1(3H)-one is a solid at room temperature . It should be stored in a dry environment .Scientific Research Applications
- Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings. It’s a component of coal tar and is the structural nucleus of many related compounds with more complex structures .
- Apocynin (also known as acetovanillone) is a methoxy-substituted catechol . It’s often used in scientific research due to its inhibitory effect on NADPH oxidase, an enzyme responsible for reactive oxygen species (ROS) production .
- Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings. This colourless liquid is a component of coal tar. Benzofuran is the structural nucleus (parent compound) of many related compounds with more complex structures .
- Apocynin (also known as acetovanillone) is a methoxy-substituted catechol . It’s often used in scientific research due to its inhibitory effect on NADPH oxidase, an enzyme responsible for reactive oxygen species (ROS) production .
- Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings. This colourless liquid is a component of coal tar. Benzofuran is the structural nucleus (parent compound) of many related compounds with more complex structures .
- Apocynin (also known as acetovanillone) is a methoxy-substituted catechol . It’s often used in scientific research due to its inhibitory effect on NADPH oxidase, an enzyme responsible for reactive oxygen species (ROS) production .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methoxy-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-11-8-4-2-3-6-7(8)5-12-9(6)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTONKCSNONAUAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1COC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455713 | |
Record name | 4-METHOXYISOBENZOFURAN-1(3H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyisobenzofuran-1(3H)-one | |
CAS RN |
4792-33-0 | |
Record name | 4-METHOXYISOBENZOFURAN-1(3H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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